2-(4-nitrophenyl)quinazoline-4-carboxylic Acid
Description
Properties
IUPAC Name |
2-(4-nitrophenyl)quinazoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O4/c19-15(20)13-11-3-1-2-4-12(11)16-14(17-13)9-5-7-10(8-6-9)18(21)22/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBDNQGCXOKWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)quinazoline-4-carboxylic Acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the use of isobutyrylanilides with urethane and phosphorus pentoxide in xylene to produce quinazoline derivatives . Another method involves the reaction of anthranilic acid with amides to form 4-oxo-3,4-dihydroquinazolines .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)quinazoline-4-carboxylic Acid undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinazoline N-oxides, while reduction reactions may yield quinazoline derivatives with reduced nitro groups .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of quinazoline-4-carboxylic acid possess significant antibacterial properties. For example, modifications at the aryl position have been linked to increased efficacy against Gram-positive and Gram-negative bacteria. In one study, synthesized compounds showed notable activity against Staphylococcus aureus and Escherichia coli, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .
- Anticancer Properties : Quinazoline derivatives are recognized for their anticancer potential. Research indicates that certain analogs can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds derived from 2-(4-nitrophenyl)quinazoline-4-carboxylic acid have demonstrated cytotoxic effects on various cancer cell lines, including colorectal and breast cancer .
- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The introduction of nitro groups has been shown to enhance anti-inflammatory activity through inhibition of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound is crucial for understanding its biological efficacy. Modifications at the nitrogen and carbon positions can significantly influence the compound's pharmacological profile. For instance:
Case Studies
- Antibacterial Evaluation : A series of quinazoline derivatives were synthesized and evaluated for their antibacterial properties against various strains. Compound 5a exhibited significant activity against E. coli with a LogP value indicating favorable lipophilicity for membrane penetration .
- Cytotoxic Studies : In vitro studies on breast cancer cell lines revealed that certain quinazoline derivatives induced apoptosis and inhibited cell cycle progression, suggesting their potential as chemotherapeutic agents .
- Multi-target Drug Design : Recent research has focused on designing multi-target agents based on the quinazoline scaffold to tackle complex diseases like cancer and tuberculosis effectively. Compounds combining quinazoline with other pharmacophores showed promising results in inhibiting multiple biological targets simultaneously .
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)quinazoline-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects . The compound’s antibacterial properties may result from its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variants
Table 1: Core Heterocycle Comparison
| Compound Name | Heterocycle | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | Quinazoline | C₁₅H₉N₃O₄ | 295.25 | 4-Nitrophenyl (C2), COOH (C4) |
| 2-(4-Nitrophenyl)quinoline-4-carboxylic acid | Quinoline | C₁₆H₁₀N₂O₄ | 294.26 | 4-Nitrophenyl (C2), COOH (C4) |
| 5-(4-Nitrophenyl)oxazole-4-carboxylic acid | Oxazole | C₁₀H₆N₂O₅ | 234.16 | 4-Nitrophenyl (C5), COOH (C4) |
| Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate | Thiazole | C₁₂H₁₀N₂O₄S | 278.28 | 4-Nitrophenyl (C2), COOEt (C4) |
Key Observations :
Substituent Position and Functional Group Effects
Table 2: Substituent Impact on Properties
| Compound Name | Substituent Position | Functional Group | Solubility (Predicted) | Pharmacological Relevance |
|---|---|---|---|---|
| This compound | C2: 4-NO₂; C4: COOH | Nitro, Carboxylic acid | Moderate (polar COOH) | Kinase inhibition, anticancer leads |
| 6-Chloro-4-phenylquinazoline-2-carboxylic acid | C6: Cl; C4: Ph; C2: COOH | Chloro, Phenyl | Low (non-polar Ph) | Benzodiazepine synthesis intermediate |
| 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid | C2: 3-COOH-4-OH | Carboxy, Hydroxy | High (polar groups) | Anti-inflammatory applications |
Key Observations :
Research Findings :
- Quinoline-4-carboxylic acids exhibit broader therapeutic applications (e.g., antimalarial) due to their ability to chelate metals and disrupt pathogen metabolism .
- Thiazole derivatives show promise in antimicrobial studies, though their ester groups require hydrolysis for optimal activity .
Biological Activity
2-(4-Nitrophenyl)quinazoline-4-carboxylic acid is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their presence in several natural products and synthetic drugs, demonstrating a wide range of pharmacological effects including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a quinazoline core with a nitrophenyl group at the 2-position and a carboxylic acid functional group at the 4-position. This configuration is crucial for its biological activity.
- Molecular Formula : C12H8N2O3
- CAS Number : 356084-07-6
Anticancer Activity
Research has demonstrated that derivatives of quinazoline, including this compound, exhibit significant anticancer properties. A study published in PubMed indicated that certain quinazoline derivatives showed preferential suppression of rapidly dividing cancer cells compared to non-tumor cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung cancer) | 0.98 | Inhibition of cell proliferation |
| Other Quinazolines | Various | <10 | EGFR inhibition |
Antimicrobial Activity
Quinazolines have also been evaluated for their antimicrobial properties. In particular, studies have shown that certain derivatives possess activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 0.98 µg/mL |
| Standard Antibiotic | MRSA | 1.5 µg/mL |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways. For instance, quinazolines have been reported to inhibit dihydrofolate reductase and epidermal growth factor receptor (EGFR) tyrosine kinase .
Case Studies
- Antitumor Efficacy : A recent study synthesized several quinazoline derivatives and evaluated their antitumor efficacy against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against A549 lung cancer cells due to their ability to induce apoptosis .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of quinazoline derivatives, including our compound of interest. The study found that it displayed potent activity against MRSA, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Basic: What are the recommended synthetic routes for 2-(4-nitrophenyl)quinazoline-4-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via condensation reactions involving nitrophenyl-substituted precursors. For example, nitro group reduction (e.g., using catalytic hydrogenation or sodium dithionite) can yield intermediates for further functionalization . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. A carboxylate-assisted palladium-catalyzed Mizoroki reaction has been reported for analogous quinazoline derivatives, suggesting that ligand choice (e.g., phosphine ligands) and base selection (e.g., KCO) significantly impact regioselectivity and yield . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended to isolate high-purity product .
Basic: How can researchers characterize the structural and electronic properties of this compound?
Answer:
Key characterization methods include:
- X-ray crystallography : To resolve bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in quinazoline derivatives) .
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., nitrophenyl group integration at δ 7.5–8.5 ppm) .
- FT-IR spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm) and nitro group (asymmetric stretch ~1520 cm) .
- HPLC : For purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm) .
Advanced: What strategies are employed to resolve contradictions in reported biological activity data for nitro-substituted quinazoline derivatives?
Answer:
Discrepancies in bioactivity data often arise from variations in assay conditions or impurity profiles. For example:
- Kinase inhibition assays : Use standardized protocols (e.g., ATP concentration, incubation time) to compare IC values across studies .
- Solubility optimization : Test in DMSO/PBS mixtures to avoid aggregation artifacts .
- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may skew results .
- Structural analogs : Compare activity of this compound with its methyl ester or amide derivatives to assess the role of the carboxylic acid group .
Advanced: How can computational modeling guide the design of derivatives with enhanced target binding?
Answer:
- Molecular docking : Use crystal structures of target proteins (e.g., kinases) to predict binding modes of the nitro group and carboxylic acid moiety. Software like AutoDock Vina or Schrödinger Suite can evaluate interactions with active-site residues .
- DFT calculations : Analyze electron density maps to identify reactive sites for functionalization (e.g., introducing electron-withdrawing groups at the quinazoline 6-position) .
- QSAR models : Corrogate substituent effects (e.g., nitro vs. trifluoromethyl groups) with experimental IC values to prioritize synthetic targets .
Advanced: What experimental approaches validate the stability of this compound under physiological or storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
- Accelerated stability testing : Monitor purity over 1–3 months at 25°C/60% RH using HPLC .
- Crystallinity analysis : Powder X-ray diffraction (PXRD) to detect polymorphic transitions that may affect solubility and shelf life .
Advanced: How can researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
Answer:
- Solvent screening : Use dynamic light scattering (DLS) to measure aggregation in PBS vs. DMSO .
- Co-solvent systems : Test aqueous buffers with 10–20% acetonitrile or PEG-400 to improve solubility for biological assays .
- pH-dependent studies : Titrate the carboxylic acid group (pKa ~4–5) to assess ionization effects on solubility .
Advanced: What mechanistic insights exist for the nitro group’s role in modulating reactivity or bioactivity?
Answer:
- Electrophilic substitution : The nitro group directs further functionalization (e.g., halogenation) at specific positions on the quinazoline ring .
- Reduction pathways : Catalytic hydrogenation of the nitro group to an amine can generate analogs for structure-activity relationship (SAR) studies .
- Electron-withdrawing effects : Nitro substitution enhances electrophilicity of adjacent carbons, influencing interactions with nucleophilic residues in target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
